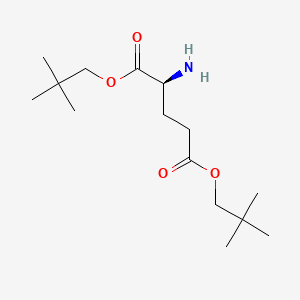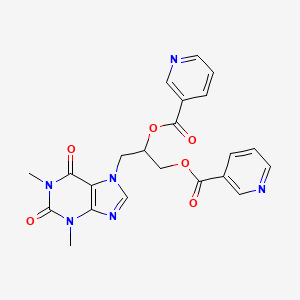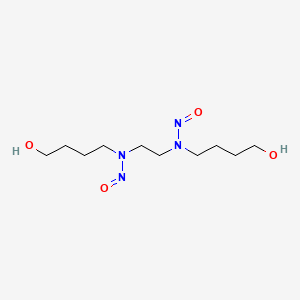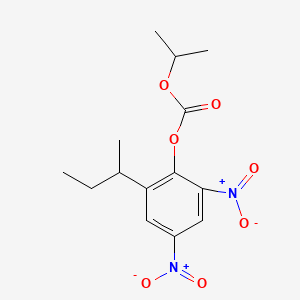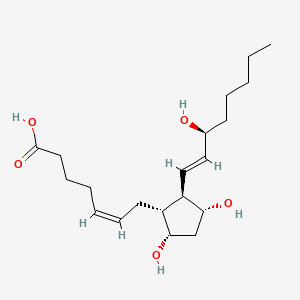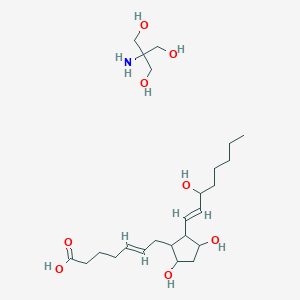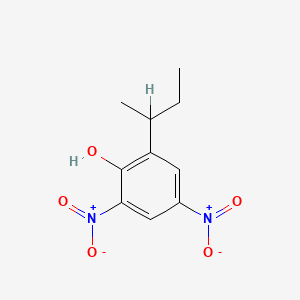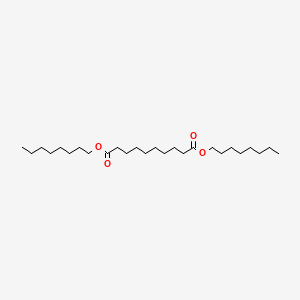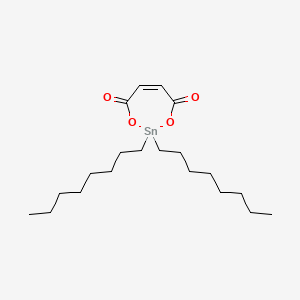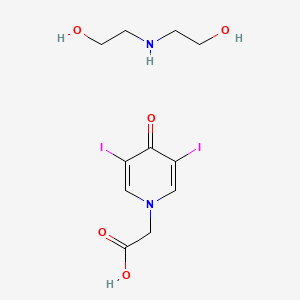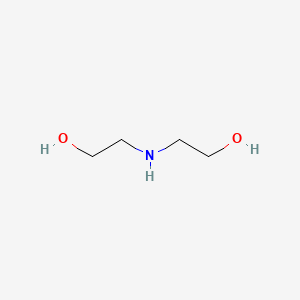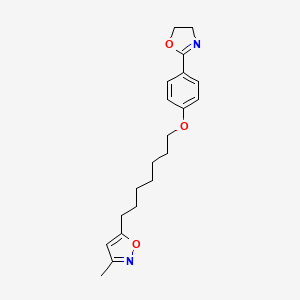
Disoxaril
概述
描述
地索拉尔是一种抗病毒化合物,以其对包括肠病毒和鼻病毒在内的披衣病毒的有效性而闻名。它是一种异恶唑杂环化合物,也是常被称为 WIN 化合物的抗病毒系列的成员。 地索拉尔通过与 VP1 衣壳蛋白内的疏水口袋结合来抑制肠病毒复制,从而稳定病毒体并阻止其脱壳 .
准备方法
合成路线和反应条件: 地索拉尔的合成涉及多个步骤,从 2,6-二甲基-4-溴苯酚与戊炔氯在碳酸钾和碘化钾存在下在 N-甲基吡咯烷酮-2 中缩合开始。该反应生成 5-溴-1,3-二甲基-2-(4-戊炔氧基)苯。随后与甲基乙醛肟缩合得到 3-甲基异恶唑衍生物。 最后一步涉及使用四(三苯基膦)钯(0) 作为催化剂,使这些衍生物与不同的苯硼酸反应 .
工业生产方法: 地索拉尔的工业生产遵循类似的合成路线,但规模更大,对反应条件进行严格控制以确保高产率和纯度。 由于试剂和反应条件带来的潜在危害,使用专用玻璃器皿和安全协议至关重要 .
化学反应分析
反应类型: 地索拉尔会发生各种化学反应,包括:
氧化: 地索拉尔在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变地索拉尔分子内的官能团。
取代: 地索拉尔可以发生取代反应,特别是在异恶唑环和苯氧基处。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 取代反应通常涉及在受控条件下卤化剂和亲核试剂。
主要产物: 由这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生羟基化衍生物,而取代可能会产生各种取代的异恶唑化合物 .
科学研究应用
地索拉尔有几种科学研究应用,包括:
化学: 用作研究抗病毒机制和开发新型抗病毒剂的模型化合物。
生物学: 用于病毒复制和耐药病毒株发展的研究。
医学: 研究其在治疗病毒感染方面的潜在治疗应用,特别是那些由肠病毒和鼻病毒引起的感染。
工业: 用于开发抗病毒涂层和医用器械材料.
作用机制
地索拉尔通过与肠病毒 VP1 衣壳蛋白内的疏水口袋结合来发挥其抗病毒作用。这种结合使病毒体稳定并防止其脱壳,从而抑制病毒复制。 分子靶标包括 VP1 蛋白内的特定氨基酸残基,该途径涉及阻止病毒复制的早期阶段 .
类似化合物:
派克利韦: 另一种抗病毒化合物,具有类似的作用机制,靶向披衣病毒的 VP1 蛋白。
阿利多酮: 一种抗病毒剂,也通过与病毒衣壳结合来抑制病毒脱壳。
恩维罗昔: 一种通过靶向病毒 RNA 合成来抑制病毒复制的化合物。
地索拉尔的独特性: 地索拉尔因其对 VP1 蛋白具有特异性结合亲和力以及其稳定病毒体的能力而独一无二,使其对多种肠病毒和鼻病毒高度有效。 其结构特征,如异恶唑环和苯氧基,有助于其独特的抗病毒特性 .
相似化合物的比较
Pleconaril: Another antiviral compound with a similar mechanism of action, targeting the VP1 protein of picornaviruses.
Arildone: An antiviral agent that also inhibits viral uncoating by binding to the viral capsid.
Enviroxime: A compound that inhibits viral replication by targeting viral RNA synthesis.
Uniqueness of Disoxaril: this compound is unique due to its specific binding affinity for the VP1 protein and its ability to stabilize the virion, making it highly effective against a broad range of enteroviruses and rhinoviruses. Its structural features, such as the isoxazole ring and the phenoxy group, contribute to its distinct antiviral properties .
属性
CAS 编号 |
87495-31-6 |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |
InChI 键 |
FKLJPTJMIBLJAV-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
规范 SMILES |
CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
外观 |
Solid powder |
Key on ui other cas no. |
87495-31-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
